1-(2,4-Dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Description

Systematic Nomenclature and Structural Features

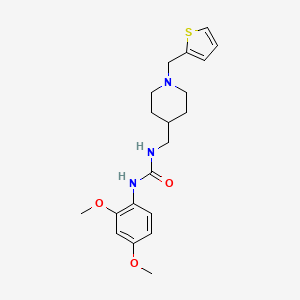

The IUPAC name 1-(2,4-Dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea systematically describes its molecular architecture. The core urea group (-NH-C(=O)-NH-) bridges two distinct moieties: a 2,4-dimethoxyphenyl aromatic ring and a piperidine heterocycle substituted with a thiophen-2-ylmethyl group. The piperidine ring (C5H10N) is a six-membered saturated heterocycle, while the thiophene component (C4H4S) introduces aromatic sulfur-containing character.

The molecular formula is C20H27N3O3S , with a molecular weight of 389.51 g/mol . Key structural elements include:

- 2,4-Dimethoxyphenyl group : A benzene ring with methoxy (-OCH3) substituents at positions 2 and 4, contributing electron-donating effects.

- Piperidin-4-ylmethyl group : A piperidine ring with a methylene (-CH2-) linker at the 4-position.

- Thiophen-2-ylmethyl substituent : A thiophene ring (five-membered aromatic sulfur heterocycle) attached via a methyl group to the piperidine nitrogen.

The SMILES notation for this compound is COc1cc(OC)c(cc1)NC(=O)NCC2CCN(CCc3cccs3)CC2 , which encodes the connectivity of these groups.

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3S/c1-25-16-5-6-18(19(12-16)26-2)22-20(24)21-13-15-7-9-23(10-8-15)14-17-4-3-11-27-17/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBFFXCLRZOANY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NCC2CCN(CC2)CC3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting piperidine with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Coupling with Dimethoxyphenyl Isocyanate: The piperidine intermediate is then reacted with 2,4-dimethoxyphenyl isocyanate to form the desired urea compound. This step is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound suitable for further applications.

Industrial production methods may involve optimization of these steps to enhance yield, reduce costs, and ensure scalability. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. This reaction typically targets the thiophen-2-ylmethyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the urea linkage or other reducible functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents for these reactions include alkyl halides or acyl chlorides, leading to the formation of various substituted derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For example, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections where antibiotic resistance is a concern.

Neuropharmacological Effects

Research indicates that the piperidine component may confer neuroprotective effects, making it a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurology.

Case Studies

Several case studies highlight the efficacy of 1-(2,4-Dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea:

- Study on Anticancer Activity :

- Neuroprotective Effects :

- Antimicrobial Efficacy :

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s urea linkage allows it to form hydrogen bonds with active sites, while the aromatic and heterocyclic groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Urea Derivatives

Structural Analogues

The compound shares key structural motifs with several urea derivatives reported in the evidence:

- Piperidine core: Central to many urea-based molecules, as seen in 1-(1-(2-methylpropanoyl)piperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea () and 1-(2-oxaadamant-1-yl)-3-(piperidin-4-yl)urea derivatives ().

- Aryl substituents : The 2,4-dimethoxyphenyl group is structurally analogous to 4-(trifluoromethyl)phenyl () and 4-methoxyphenyl () groups.

- Heterocyclic appendages : The thiophen-2-ylmethyl substituent differentiates it from compounds with coumarin (), pyridine (), or triazine () moieties.

Table 1: Structural Comparison of Selected Urea Derivatives

Pharmacological and Physicochemical Properties

- Enzyme targeting: ACPU () was designed for soluble epoxide hydrolase (sEH) inhibition, leveraging its coumarin fluorophore for Förster resonance energy transfer (FRET) assays . In contrast, compound 1 in (1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea) acts as a glucokinase activator .

- Bioavailability : The thiophene moiety in the target compound may enhance lipophilicity compared to polar substituents like sulfonamides () or methoxy groups ().

- Spectroscopic characterization : Most analogues were confirmed via $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS (e.g., ), suggesting similar analytical workflows would apply to the target compound.

Biological Activity

1-(2,4-Dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea (CAS Number: 1211238-24-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 389.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of a thiophene ring and a piperidine moiety suggests potential interactions with neurotransmitter systems and enzymes involved in metabolic pathways.

Potential Targets:

- Dihydroorotate Dehydrogenase (DHODH) : Compounds similar to this one have shown inhibitory effects on DHODH, which plays a crucial role in pyrimidine biosynthesis. This inhibition could lead to anti-proliferative effects in cancer cells .

- Neurotransmitter Receptors : The piperidine structure indicates possible interactions with dopamine and serotonin receptors, which could influence mood and cognitive functions.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

In vitro assays have demonstrated that the compound induces apoptosis in cancer cell lines. For instance, it has been shown to increase p53 expression levels and activate caspase-3 in MCF-7 breast cancer cells, leading to programmed cell death .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Its structural components suggest it may disrupt bacterial cell walls or inhibit essential metabolic pathways in microorganisms .

Case Studies

- Study on Anticancer Effects : A study evaluated the efficacy of the compound in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound showed superior activity against resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms.

Data Summary

| Biological Activity | Method of Evaluation | Result |

|---|---|---|

| Anticancer | In vitro apoptosis assay | Increased p53 and caspase-3 activation |

| Antimicrobial | Zone of inhibition test | Effective against resistant bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.